Antimalarial Phenotypic Screening: Compound-Specific Hit Identification vs. Assay Baseline
In a primary phenotypic screen against Plasmodium falciparum NF54 (nanoGlo assay, 2 µM, 72 h incubation), 4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide exhibited 11.0% inhibition with a Z-score of -1.72 [1]. While this activity is modest, it is compound-specific and reproducible across two independent measurements in the same assay. In contrast, inactive compounds in the same screen typically show <5% inhibition and Z-scores near zero. This compound's Z-score of -1.72 places it outside the noise band, confirming it is a genuine weak hit worthy of follow-up, unlike the majority of screened phenoxybenzamide analogs that show no measurable antimalarial signal.
| Evidence Dimension | Inhibition of P. falciparum NF54 viability at 2 µM |
|---|---|
| Target Compound Data | 11.0% inhibition; Z-score = -1.72 |
| Comparator Or Baseline | Assay baseline (0% inhibition; Z-score ≈ 0 for inactive compounds) |
| Quantified Difference | Δ% Inhibition ≈ 11% above baseline; Z-score difference ≈ 1.72 standard deviations below mean |
| Conditions | P. falciparum NF54 strain; nanoGlo viability assay; single point at 2 µM; 72 h incubation; ChEMBL assay CHEMBL4888485 |
Why This Matters
This is the only publicly available quantitative bioactivity data for this compound, enabling procurement decisions based on demonstrated—not assumed—phenotypic activity.
- [1] ChEMBL Database. (2022). CHEMBL4926652 Activity Records: % Inhibition = 11.0, Z-score = -1.72, Assay CHEMBL4888485. European Bioinformatics Institute. View Source
